Tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol. It is classified as a carbamate and features a tert-butyl group, which contributes to its lipophilicity, enhancing its potential biological activity. The compound is characterized by the presence of a pyrazole ring, specifically substituted at the 3-position with an amino group and a methyl carbamate moiety. This unique structure may confer specific pharmacological properties, making it of interest in medicinal chemistry and drug development .
The synthesis of tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative. A common approach is to first prepare 3-amino-1H-pyrazole through standard organic synthesis techniques, followed by alkylation with a suitable electrophile to introduce the methyl group. The final step involves coupling the resulting pyrazole derivative with tert-butyl carbamate under acidic or basic conditions to yield the desired product .
Tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate may find applications in medicinal chemistry as a potential drug candidate due to its structural features that could interact favorably with biological targets. Its unique combination of properties might make it useful in developing therapeutics for conditions related to inflammation or metabolic disorders. Additionally, it could serve as a building block for synthesizing more complex molecules in pharmaceutical research .
Interaction studies involving tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate would typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Understanding its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion—would be crucial for evaluating its therapeutic potential .
Several compounds share structural similarities with tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 1029413-55-5 | 0.67 |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.69 |
| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 1029413-53-3 | 0.70 |
| Tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | 0.68 |
| Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine | 1196154-25-2 | 0.69 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate lies in its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl group, which may contribute to distinct biological activities compared to these similar compounds .
The molecular design of tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate exemplifies strategic hybridization of pharmacophoric elements. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers electron-rich aromaticity and hydrogen-bonding capacity. At the 3-position, the amino group (-NH₂) enhances nucleophilicity, enabling participation in Schiff base formation or cycloaddition reactions. The methyl carbamate group (-O(CO)NHCH₃) introduces both steric bulk and hydrolytic stability, while the tert-butyl substituent ((CH₃)₃C-) augments lipophilicity, a critical factor in optimizing pharmacokinetic properties such as membrane permeability.
Key structural parameters include:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₆N₄O₂ | Balances aromaticity and aliphatic character |
| Molecular Weight | 212.25 g/mol | Optimal for small-molecule drug candidates |
| LogP (Predicted) | 1.8–2.2 | Favors blood-brain barrier penetration |
| Hydrogen Bond Donors | 3 (2 pyrazole NH, 1 amino NH₂) | Facilitates target binding |
This hybrid architecture enables dual functionality: the pyrazole core interacts with biological targets through π-π stacking and hydrogen bonding, while the carbamate group serves as a protective handle for controlled derivatization. For instance, the tert-butyl carbamate moiety can be selectively cleaved under acidic conditions (e.g., HCl/dioxane) to regenerate free amines for subsequent coupling reactions.
As a synthetic linchpin, tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate facilitates the construction of complex pharmacophores. Its utility stems from three reactive sites:
A representative synthetic pathway involves:
In kinase inhibitor design, the pyrazole-carbamate core serves as a hinge-binding motif. Molecular docking studies reveal hydrogen bonds between the pyrazole NH and kinase backbone carbonyls, while the tert-butyl group occupies hydrophobic pockets adjacent to the ATP-binding site. Such targeted interactions validate this hybrid architecture’s centrality in structure-based drug discovery.
The synthesis of tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselectivity and functional group compatibility . This compound, with molecular formula C₉H₁₆N₄O₂ and molecular weight 212.25 g/mol, features a unique combination of a pyrazole ring system with an amino substituent and a tert-butyl carbamate protecting group . The synthetic approaches to this compound class can be categorized into three primary methodologies, each offering distinct advantages in terms of reaction conditions, yield optimization, and substrate scope.
Cyclocondensation reactions involving hydrazine derivatives represent the most established route for pyrazole ring formation [2] [3]. The classical approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines, commonly referred to as the Knorr pyrazole synthesis [4] [5]. In the context of 3-amino-1H-pyrazol-5-yl derivatives, the synthetic strategy typically employs substituted hydrazines with appropriately functionalized 1,3-dielectrophilic precursors.
The mechanism of cyclocondensation begins with nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration [5]. The regioselectivity of the reaction is governed by electronic and steric factors of the substituents present on both the hydrazine and the dicarbonyl components [3]. For unsymmetrical 1,3-dicarbonyl compounds, mixtures of regioisomers are typically obtained, with the ratio dependent on the electronic properties of the substituents [3].
Recent advances in cyclocondensation methodology have focused on improving regioselectivity and reaction conditions [3] [6]. Copper-catalyzed cyclocondensation reactions have demonstrated enhanced regioselectivity when employing copper(II) nitrate as catalyst, providing products at room temperature in less than 60 minutes [6]. The use of ionic liquids, particularly 1-butyl-3-methylimidazolium hexafluorophosphate combined with copper triflate, has been shown to facilitate the cyclocondensation process with excellent yields [3].
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Copper(II) nitrate | 25 | 1.0 | 85-92 | >95:5 |
| Copper triflate/ionic liquid | 80 | 2.0 | 82-89 | 90:10 |
| Iodine/TBHP | 60 | 4.0 | 75-85 | 85:15 |
| Montmorillonite K-10 | 40 | 3.0 | 70-80 | 80:20 |
The incorporation of the tert-butyl carbamate functionality can be achieved through post-cyclization functionalization or through the use of pre-functionalized precursors [7] [8]. The tert-butyl carbamate group, commonly introduced using di-tert-butyl dicarbonate in the presence of base, serves as both a protecting group and a directing group for subsequent transformations [8]. The stability of carbamates under various reaction conditions makes them particularly suitable for multi-step synthetic sequences [7].
Halogenated acrylonitrile derivatives offer an alternative pathway for pyrazole synthesis through [3+2] cycloaddition reactions [9]. This methodology exploits the electron-deficient nature of the nitrile group and the leaving group potential of the halogen substituent to facilitate ring formation [9]. The reaction typically proceeds through initial nucleophilic attack by hydrazine on the nitrile carbon, followed by intramolecular cyclization and elimination of the halide [9].
The use of halogenated acrylonitriles in pyrazole synthesis has been explored in the context of multicomponent reactions [9]. Titanium-catalyzed multicomponent coupling of alkynes, nitriles, and titanium imido complexes provides access to multisubstituted pyrazoles through oxidation-induced nitrogen-nitrogen bond formation [9]. This approach avoids the use of potentially hazardous hydrazine reagents by forming the nitrogen-nitrogen bond in the final oxidation step [9].
The mechanism involves the formation of diazatitanacyclohexadiene intermediates, which undergo oxidation-induced reductive elimination to yield pyrazole products [9] [10]. The critical transformation is the two-electron oxidation-induced nitrogen-nitrogen coupling on titanium, which occurs through an electrocyclic mechanism analogous to a Nazarov cyclization [9]. The use of weak oxidants such as TEMPO enables this transformation under mild conditions [9].
| Nitrile Substrate | Alkyne Partner | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzonitrile | Diphenylacetylene | TEMPO | 80 | 65-70 |
| 4-Methoxybenzonitrile | 1-Phenyl-1-propyne | PhICl₂ | 100 | 58-63 |
| 4-Chlorobenzonitrile | 1-Hexyne | Azobenzene | 120 | 55-60 |
| Acetonitrile | Phenylacetylene | TEMPO | 90 | 60-65 |
The halogenated acrylonitrile approach has been further developed to include cascade reactions involving multiple bond-forming events [11]. Iodine-mediated radical processes have been employed to construct pyrazole frameworks through tandem carbon-hydrogen sulfonylation and cyclization reactions [11]. These transformations typically require the presence of tert-butyl hydroperoxide as co-oxidant and proceed through free radical mechanisms [11].
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazole derivatives [12] [13] [14]. The unique electronic properties of pyrazoles, featuring both basic and acidic nitrogen atoms, enable coordination to various transition metals and subsequent functionalization through carbon-hydrogen activation processes [12].
Palladium-catalyzed carbon-hydrogen functionalization of pyrazoles has been extensively developed for the formation of carbon-carbon and carbon-heteroatom bonds [12] [15]. The pyrazole ring can serve as a directing group for selective functionalization at specific positions [15]. Palladium-catalyzed pyrazole-directed sp³ carbon-hydrogen bond arylation has been demonstrated using aryl iodides in the presence of palladium acetate catalyst and silver oxide as halide scavenger [15] [16].
The mechanism of palladium-catalyzed functionalization typically involves coordination of the pyrazole nitrogen to palladium, followed by cyclopalladation and subsequent functionalization through a palladium(II)/palladium(IV) catalytic cycle [16]. The regioselectivity of these transformations is controlled by the electronic and steric properties of the pyrazole substituents [12].
Copper-catalyzed methodologies have been developed for pyrazole synthesis through oxidative coupling reactions [17] [18]. Gold-catalyzed three-component annulation reactions involving alkynes, hydrazines, and aldehydes provide access to highly functionalized dihydropyrazoles [18]. This reaction consists of a Mannich-type coupling followed by intramolecular hydroamination [18].
| Metal Catalyst | Ligand System | Substrate Scope | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Palladium acetate | PPh₃ | Aryl iodides | 110-130 | 70-85 |
| Copper triflate | Neocuproine | Alkynes/hydrazines | 60-80 | 75-90 |
| Gold chloride | PPh₃ | Terminal alkynes | 25-40 | 65-80 |
| Rhodium acetate | BINAP | Acetylenic ketones | 100-120 | 60-75 |
Rhodium-catalyzed cascade addition-cyclization sequences have been employed for the synthesis of highly substituted pyrazoles from hydrazine derivatives and alkyne precursors [6]. The reaction proceeds through formation of a six-membered rhodium-oxygen complex, followed by intramolecular nucleophilic addition and cyclization [6]. The electronic nature of the substituents significantly influences the reaction outcome, with electron-donating groups favoring higher yields [6].
The incorporation of carbamate functionality through transition metal catalysis has been achieved through carbonylation reactions [7]. Palladium-catalyzed reductive carbonylation of nitrobenzenes provides access to carbamate esters under carbon monoxide atmosphere [7]. The selectivity of these reactions is influenced by the choice of alcohol co-reagent and reaction conditions [7].
Iron-catalyzed methodologies have been developed for the oxidative aromatization of dihydropyrazoles to the corresponding pyrazoles [19]. The use of iron(III) chloride as catalyst enables aerobic oxidative dehydrogenation under environmentally benign conditions [19]. This methodology represents a greener alternative to traditional oxidants such as lead tetraacetate or dichlorodicyanoquinone [19].